
2-Butene-1,4-diol
Overview
Description
2-Butene-1,4-diol (CAS 110-64-5) is a diol with the molecular formula C₄H₈O₂ and a molecular weight of 88.11 g/mol. It exists as a colorless liquid with a density of 1.067–1.074 g/cm³ and a boiling point of 141–149°C under reduced pressure (20 Torr) . The compound is highly soluble in water, ethanol, and acetone but poorly soluble in benzene. Its structure features a conjugated diene system with hydroxyl groups at the 1 and 4 positions, enabling diverse reactivity in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-butene-1,4-diol involves the selective hydrogenation of 2-butyne-1,4-diol. This process typically uses catalysts such as palladium or nickel to facilitate the hydrogenation reaction. The reaction conditions often include temperatures around 50°C and pressures of 2 MPa hydrogen gas .
Industrial Production Methods: In industrial settings, the hydrogenation of 2-butyne-1,4-diol is carried out in the presence of structured catalysts and often without solvents to maximize efficiency. The process aims to achieve high selectivity and conversion rates, producing this compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Butene-1,4-diol undergoes various chemical reactions, including:
Oxidation: When treated with oxidizing agents like dichromate in acidic conditions, it can form furan derivatives.
Reduction: The compound can be further hydrogenated to form 1,4-butanediol.
Substitution: Halogens can react with this compound to form halogenated derivatives such as 4-halobutenols or 2,3-dihalo-1,4-butanediol.
Common Reagents and Conditions:
Oxidation: Dichromate in acidic solution.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.
Substitution: Halogens like chlorine or bromine.
Major Products:
Oxidation: Furan derivatives.
Reduction: 1,4-Butanediol.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Butene-1,4-diol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-butene-1,4-diol primarily involves its ability to participate in hydrogenation and oxidation reactions. In hydrogenation, the compound’s double bond is reduced, converting it into 1,4-butanediol. In oxidation reactions, the hydroxyl groups can be oxidized to form various derivatives. The molecular targets and pathways involved include interactions with catalysts like palladium and nickel, which facilitate these transformations .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
Table 2: Reactivity and Selectivity in Hydrogenation
Key Comparisons:
2-Butyne-1,4-diol vs. This compound :
- The alkyne group in 2-Butyne-1,4-diol allows selective hydrogenation to produce this compound. However, over-hydrogenation yields 1,4-butanediol , requiring precise control of reaction conditions .
- 2-Butyne-1,4-diol is more reactive in polymerization and substitution reactions due to its triple bond, whereas this compound is favored for stereoselective syntheses (e.g., Sharpless epoxidation) .
1,4-Butanediol: Fully saturated, 1,4-butanediol has higher thermal stability and is a key monomer in polyurethane and polyester production. Unlike this compound, it lacks unsaturation, limiting its use in conjugated systems .
Stereoisomers (cis vs. trans) :
- The (Z)-isomer of this compound is synthesized via asymmetric epoxidation and acetal formation , while the (E)-isomer is less common in natural products. Stereochemistry impacts polymer properties; for example, (Z)-2-butene-1,4-diol forms distinct macrocyclic structures compared to saturated analogs .
By-Products :
- Prolonged hydrogenation of 2-Butyne-1,4-diol produces butane-1,4-diol and tetrahydrofuran-2-ol , reducing selectivity. Catalyst choice (e.g., Pd vs. Pt) critically influences by-product formation .
Research Findings and Industrial Relevance
- Catalyst Innovation: Biomass-derived Pt nanoparticles exhibit higher activity than industrial catalysts but lower selectivity, highlighting a trade-off between efficiency and purity .
- Environmental Impact : Traditional BT synthesis from this compound generates borate waste, driving demand for biocatalytic alternatives .
- Market Trends : The global this compound market is segmented by application (agricultural chemicals, resins) and region, with Europe accounting for 25% of production capacity .
Biological Activity
2-Butene-1,4-diol (C4H8O2), a versatile chemical compound, is utilized in various industrial applications including the production of plastics, resins, and pharmaceuticals. Given its broad usage, understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
- Molecular Weight : 88.11 g/mol
- Solubility : Highly soluble in water, ethyl alcohol, and acetone
- Physical State : Colorless liquid
Toxicological Profile
Research indicates that this compound exhibits significant biological activity that can lead to both acute and chronic toxicity.
- Irritation and Sensitization : Contact with this compound can cause skin and eye irritation. Case studies have reported instances of skin sensitization among workers exposed to cleaning agents containing this compound .
-
Toxicity Studies :
- In animal studies, particularly involving Wistar rats, administration of this compound resulted in dose-dependent mortality rates. The LD50 (lethal dose for 50% of the population) for oral ingestion in rats is approximately 1250 mg/kg , while it is 327 mg/kg for intraperitoneal administration .
- The compound has been shown to induce convulsions when administered intraperitoneally .
Metabolic Activation
This compound is metabolized in the liver by alcohol dehydrogenase (ADH), leading to the formation of toxic metabolites. This metabolic pathway has been studied extensively:
- Enzymatic Interaction : It acts as a substrate for ADH, which converts it into electrophilic products that can interact with biological nucleophiles . The presence of pyrazole, an ADH inhibitor, significantly reduces the toxic effects and mortality associated with the compound .
Case Study 1: Occupational Exposure
A female cleaner using a product containing 0.7% this compound experienced contact sensitization. This highlights the potential risk of skin reactions among individuals frequently exposed to this compound in occupational settings .
Case Study 2: Laboratory Animal Research
In a controlled study on Wistar rats, the administration of increasing doses of this compound led to observed behavioral changes and mortality. The study concluded that metabolic activation by ADH was a critical factor in the observed toxicity .
Applications and Safety Considerations
This compound is employed as a raw material in various industries due to its properties:
- Industrial Uses :
Safety Precautions
Given its potential hazards:
- Handling Guidelines : Appropriate protective equipment should be used when handling this compound to prevent skin and respiratory irritation.
- Emergency Procedures : In case of exposure, immediate medical attention should be sought to manage irritant effects effectively.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for 2-Butene-1,4-diol, and how do reaction conditions influence yield and purity?
The primary synthesis route involves catalytic hydrogenation of 1,4-butynediol using Raney nickel under hydrogen gas (0.5 kPa pressure) in an aqueous ammonia solution. Distillation under reduced pressure (8 kPa) yields the product at 110–114°C . Variations in catalyst loading (e.g., 50% Raney nickel), inhibitor concentration (ammonia), and hydrogen pressure must be optimized to minimize side reactions (e.g., over-hydrogenation to 1,4-butanediol) and ensure >95% purity. Gas chromatography (GC) or HPLC with refractive index detection is recommended for purity analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound and distinguishing its isomers?
- NMR : H NMR distinguishes cis-(Z) and trans-(E) isomers via coupling constants (; ) in the olefinic protons (δ 5.6–5.8 ppm) .
- IR : O–H stretching (3200–3600 cm) and C=C stretching (1640–1680 cm) confirm diol and alkene functionalities .
- Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 88.1 (CHO) and fragmentation patterns for isomer differentiation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protection : Use chemical-impermeable gloves (nitrile) and ventilation to avoid inhalation of vapors or skin contact .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid environmental discharge due to aquatic toxicity .
- Storage : Store in airtight containers away from oxidizers (autoignition temp: 350°C) .
Q. How is this compound utilized as an intermediate in organic synthesis?
It serves as a precursor for:
- Vitamin B : Via regioselective oxidation and amination .
- Pesticides (e.g., endosulfan) : Through sulfonation and cyclization .
- Polymer Crosslinkers : By reacting with diisocyanates to form polyurethanes .
Advanced Research Questions
Q. What catalytic systems improve selectivity in the hydrogenation of 1,4-butynediol to this compound?
Palladium-based catalysts (e.g., Pd/C or Pd on filamentous carbon) achieve >90% selectivity for the cis-isomer at 25–50°C and 1–5 bar H. Adding promoters (e.g., Bi or Pb) suppresses over-hydrogenation. In contrast, Raney nickel favors trans-isomer formation under similar conditions, highlighting the need for catalyst-kinetic studies to optimize stereoselectivity .
Q. How do thermodynamic properties of this compound isomers affect their reactivity in acid-catalyzed dehydration?
The cis-isomer (ΔH = 40.46 kJ/mol) undergoes faster dehydration to furan derivatives due to lower activation energy from favorable orbital alignment. In contrast, the trans-isomer requires higher temperatures (ΔT ≈ 20–30°C) for comparable reactivity, as shown by differential scanning calorimetry (DSC) .
Q. What computational methods validate the reaction mechanisms of this compound in radical polymerization?
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model hydrogen abstraction by initiators (e.g., peroxides), revealing that the allylic C–H bond (bond dissociation energy ≈ 85 kcal/mol) is the preferred site for radical formation. Experimental ESR spectroscopy corroborates these findings .
Q. How can conflicting data on catalytic efficiency in this compound synthesis be resolved?
Contradictions in reported turnover frequencies (TOF) for Pd vs. Ni catalysts arise from differences in:
- Particle Size : Smaller Pd nanoparticles (<5 nm) increase active sites but may aggregate .
- Support Material : Carbon supports enhance Pd dispersion vs. alumina for Ni . Standardized testing (e.g., fixed-bed reactors under identical pressures/temperatures) is recommended for direct comparison.
Q. What chromatographic techniques separate cis- and trans-2-Butene-1,4-diol isomers with high resolution?
- GC : Polar columns (e.g., DB-WAX) with temperature programming (60°C to 200°C at 10°C/min) resolve isomers with retention times differing by 1.2–1.5 min .
- HPLC : C18 columns with acetonitrile/water (70:30) eluent achieve baseline separation (R > 1.5) .
Q. What biodegradation pathways exist for this compound in environmental systems?
Aerobic microbial degradation via Pseudomonas spp. involves initial oxidation to maleic acid, followed by TCA cycle integration. Half-life in soil is ≈7–14 days under pH 6–8, as determined by OECD 301F tests .
Properties
IUPAC Name |
(E)-but-2-ene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTVZLZNOYNASJ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801033684 | |
Record name | 2-Butene-1,4-diol (trans) | |
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Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline] | |
Record name | 1,4-Dihydroxy-2-butene | |
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Boiling Point |
141-149 °C AT 20 MM HG | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
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Flash Point |
128 °C, 128 °C (263 °F) OC | |
Record name | 1,4-Dihydroxy-2-butene | |
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Record name | 1,4-DIHYDROXY-2-BUTENE | |
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Solubility |
VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
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Density |
1.067-1.074 | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
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Vapor Density |
3.0 (AIR= 1) | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.04 [mmHg] | |
Record name | 1,4-Dihydroxy-2-butene | |
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Color/Form |
ALMOST COLORLESS LIQUID | |
CAS No. |
821-11-4, 110-64-5 | |
Record name | trans-2-Butene-1,4-diol | |
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Record name | 1,4-Dihydroxy-2-butene | |
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Record name | 2-Butene-1,4-diol, (2E)- | |
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Record name | 2-Butene-1,4-diol | |
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Record name | 2-Butene-1,4-diol (trans) | |
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Record name | But-2-ene-1,4-diol | |
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Record name | 2-Butene-1,4-diol, (2E) | |
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Record name | 2-BUTENE-1,4-DIOL, (2E)- | |
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Record name | 1,4-DIHYDROXY-2-BUTENE | |
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Melting Point |
7 °C (45 °F) | |
Record name | 1,4-DIHYDROXY-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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